Tert-butyl naphthalen-1-ylcarbamate
Overview
Description
Tert-butyl naphthalen-1-ylcarbamate is a chemical compound with the CAS Number: 72594-62-8 . It has a molecular weight of 243.31 and its IUPAC name is tert-butyl 1-naphthylcarbamate . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for Tert-butyl naphthalen-1-ylcarbamate is1S/C15H17NO2/c1-15(2,3)18-14(17)16-13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3,(H,16,17)
. This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
Tert-butyl naphthalen-1-ylcarbamate is a solid at room temperature . It has a molecular weight of 243.31 .Scientific Research Applications
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Organophotoredox Catalysis
- Summary of Application : Tert-butyl naphthalen-1-ylcarbamate is used in the E-selective synthesis of nitroolefins .
- Methods of Application : The compound is employed as a nitrating agent under visible-light irradiation in combination with DDQ as the organophotoredox catalyst . This approach utilizes aerial oxygen as the terminal oxidant and occurs at room temperature .
- Results or Outcomes : Following this protocol, 41 different olefins containing a broad diversity of substituents were nitrated in good to excellent yields .
-
Luminophores Design
- Summary of Application : Tert-butyl naphthalen-1-ylcarbamate is used in the design of multi-functional luminophores .
- Methods of Application : The specific methods of application in this field are not detailed in the source .
- Results or Outcomes : The outcomes of this application are not specified in the source .
Safety And Hazards
The safety information for Tert-butyl naphthalen-1-ylcarbamate includes several hazard statements such as H302-H315-H319-H335 . Precautionary measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
tert-butyl N-naphthalen-1-ylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)16-13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDGPDBWNRGGIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406842 | |
Record name | tert-butyl naphthalen-1-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl naphthalen-1-ylcarbamate | |
CAS RN |
72594-62-8 | |
Record name | tert-butyl naphthalen-1-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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